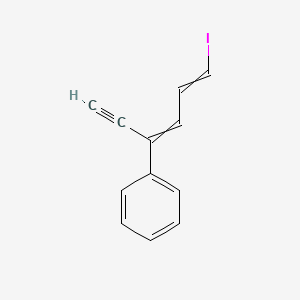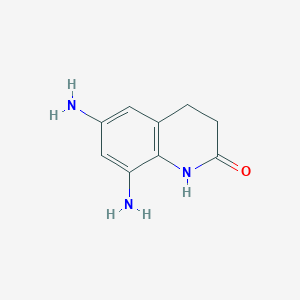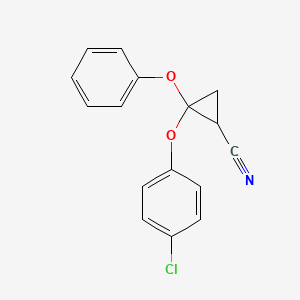![molecular formula C17H19NO2 B12611504 Methyl 4-[(3-phenylpropyl)amino]benzoate CAS No. 647035-70-9](/img/structure/B12611504.png)
Methyl 4-[(3-phenylpropyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(3-phenylpropyl)amino]benzoate is an organic compound with the molecular formula C18H21NO2 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 3-phenylpropylamino substituent on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-[(3-phenylpropyl)amino]benzoate can be synthesized through a multi-step process involving the following key steps:
Starting Materials: The synthesis begins with benzoic acid and 3-phenylpropylamine.
Esterification: Benzoic acid is first esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl benzoate.
Amidation: The methyl benzoate is then reacted with 3-phenylpropylamine under reflux conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(3-phenylpropyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as hydroxide ions can replace the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-[(3-phenylpropyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-[(3-phenylpropyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-aminobenzoate: A simpler analog without the 3-phenylpropyl group.
Methyl 3-[(4-methylphenyl)sulfonyl]amino]benzoate: A compound with a sulfonyl group instead of the phenylpropyl group.
Methyl 3-amino-4-methylbenzoate: A compound with a methyl group on the benzene ring.
Uniqueness
Methyl 4-[(3-phenylpropyl)amino]benzoate is unique due to the presence of the 3-phenylpropylamino substituent, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
647035-70-9 |
|---|---|
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
methyl 4-(3-phenylpropylamino)benzoate |
InChI |
InChI=1S/C17H19NO2/c1-20-17(19)15-9-11-16(12-10-15)18-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12,18H,5,8,13H2,1H3 |
Clave InChI |
MQFXEDMNAGOOEV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)NCCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12611433.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)-](/img/structure/B12611439.png)

![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclohexanone](/img/structure/B12611443.png)
![4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12611448.png)
![2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12611450.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methylbenzamide](/img/structure/B12611466.png)
![2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12611467.png)

![4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol](/img/structure/B12611472.png)

![1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea](/img/structure/B12611491.png)
